![molecular formula C8H13Cl2N3O B2974030 3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride CAS No. 2460757-64-4](/img/structure/B2974030.png)
3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride
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Overview
Description
3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride, also known as THPP, is a heterocyclic compound that has been the subject of extensive research due to its potential as a therapeutic agent. THPP has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Antimicrobial Activity
EN300-26983103: and its derivatives have shown promising antimicrobial properties. Researchers have investigated their effects against bacteria and fungi. Notably, these compounds exhibit broad-spectrum activity, inhibiting the growth of various pathogens. The zone of inhibition ranges between 11.3 ± 0.6 and 25.3 ± 0.6 mm. The minimum inhibitory concentration (MIC) varies depending on the pathogenic organism, spanning from 3.91 to 500 µg/mL. The minimum bactericidal/fungicidal concentration (MBC/MFC) is typically 2× to 4× the MIC value .
In-Vitro Cytotoxicity
The efficacy of selected novel pyrimidine derivatives against cancerous cells (Caco-2) and normal cells (Vero) has been explored. Four specific compounds—4, 7b, 10, and 12—demonstrated significant cytotoxicity against Caco-2 cells at low concentrations. Their IC50 values ranged from 65.94 ± 2.36 to 332.48 ± 18.75 µg/mL. In contrast, for normal Vero cells, the IC50 values were higher, ranging from 138.07 ± 8.21 to 332.48 ± 18.75 µg/mL. These findings highlight the potential of these derivatives as targeted anticancer agents .
Synthesis and Characterization
The synthesis of EN300-26983103 derivatives involves incorporating active moieties (such as halo compounds, pyrazolo, pyrano, pyrimido, and pyrido-derivatives) with active methylene groups in thiobarbituric acid derivatives at position C-5. Structural characterization is achieved through various spectroscopic techniques, including IR, 1H-NMR, MS, and 13C-NMR .
Other Derivatives
Apart from EN300-26983103 , related compounds like pyrido[2,3-d:6,5-d’]dipyrimidinone and N-acetyl pyrido[2,3-d]pyrimidin acetamide have also been synthesized. These derivatives offer diverse chemical properties and may find applications beyond those discussed here .
Chemical Diversity and Heterocyclic Synthesis
Researchers have explored the chemical diversity of pyrimidine derivatives, including EN300-26983103 . For instance, the reaction of 4-isothiocyanato-4-methylpentan-2-one with propane-1,3-diamine yielded the anticipated product, pyrimidopyrimidine-thione , in excellent yield .
Other Syntheses
Additionally, novel derivatives involving 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido pyrimidin-4-one have been synthesized. These compounds exhibit interesting properties and are characterized using techniques such as 1H-NMR, FTIR, and elemental analysis .
Mechanism of Action
Mode of Action
It’s known that related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
Biochemical Pathways
It’s known that related compounds play a role in the synthesis of tetrahydropteroic acid derivatives
Result of Action
It’s known that related compounds have been used in the synthesis of tetrahydropteroic acid derivatives , which suggests potential involvement in cellular processes related to these derivatives.
properties
IUPAC Name |
3-amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.2ClH/c9-6-5-10-7-3-1-2-4-11(7)8(6)12;;/h5H,1-4,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVDSNDVZNTHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC=C(C2=O)N)C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride |
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